

Orteronel combination therapy with docetaxel

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Compound Focus: Orteronel

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Efficacy Data from Clinical Studies

The following tables summarize the efficacy and safety findings from a Phase 1/2 study of **Orteronel** in combination with docetaxel and prednisone (DP) in chemotherapy-naïve mCRPC patients [1] [2].

Table 1: Efficacy Outcomes after 4 Cycles of Orteronel (400 mg BID) + DP

Efficacy Parameter	Result
PSA Response ($\geq 30\%$ reduction)	68% of patients
PSA Response ($\geq 50\%$ reduction)	59% of patients
PSA Response ($\geq 90\%$ reduction)	23% of patients
Median Best PSA Response	-77%
Objective Response Rate (RECIST)	70% (7 of 10 evaluable patients)
Median Time to PSA Progression	6.7 months
Median Radiographic PFS	12.9 months

Table 2: Common Adverse Events (All Grades) with Orteronel + DP

Adverse Event	Incidence
Fatigue	78%
Alopecia	61%
Diarrhea	48%
Nausea	43%
Dysgeusia (taste distortion)	39%
Neutropenia	39%

Detailed Experimental Protocol

Below is a protocol adapted from the Phase 1/2 clinical trial investigating **Orteronel** plus docetaxel and prednisone [1] [2].

1. Study Objectives

- **Primary (Phase 1):** To determine the recommended phase 2 dose (RP2D) of **Orteronel** in combination with docetaxel and prednisone.
- **Primary (Phase 2):** To evaluate the safety, pharmacokinetics, and efficacy (PSA response, radiographic progression) of the combination.

2. Patient Population

- **Diagnosis:** Metastatic castration-resistant prostate cancer (mCRPC).
- **Prior Therapy:** Chemotherapy-naïve for metastatic disease.
- **Key Inclusion Criteria:**
 - Serum PSA ≥ 5 ng/mL.
 - Serum testosterone < 50 ng/dL.
 - Adequate organ function.

3. Dosage and Administration

- **Orteronel:** 400 mg administered orally, twice daily (BID). This was the RP2D established in the phase 1 portion of the study [1] [2].

- **Docetaxel:** 75 mg/m², administered by intravenous infusion over 1 hour, every 3 weeks.
- **Prednisone:** 5 mg administered orally, twice daily, continuously.

4. Premedication and Supportive Care

- Standard premedication for docetaxel (e.g., dexamethasone) should be administered to prevent hypersensitivity reactions and fluid retention.
- Monitor blood counts regularly due to the risk of neutropenia.

5. Dose Modification

- Dose reductions of **Orteronel** (to 300 mg BID) and docetaxel are stipulated for managing specific toxicities, based on protocol-defined guidelines.

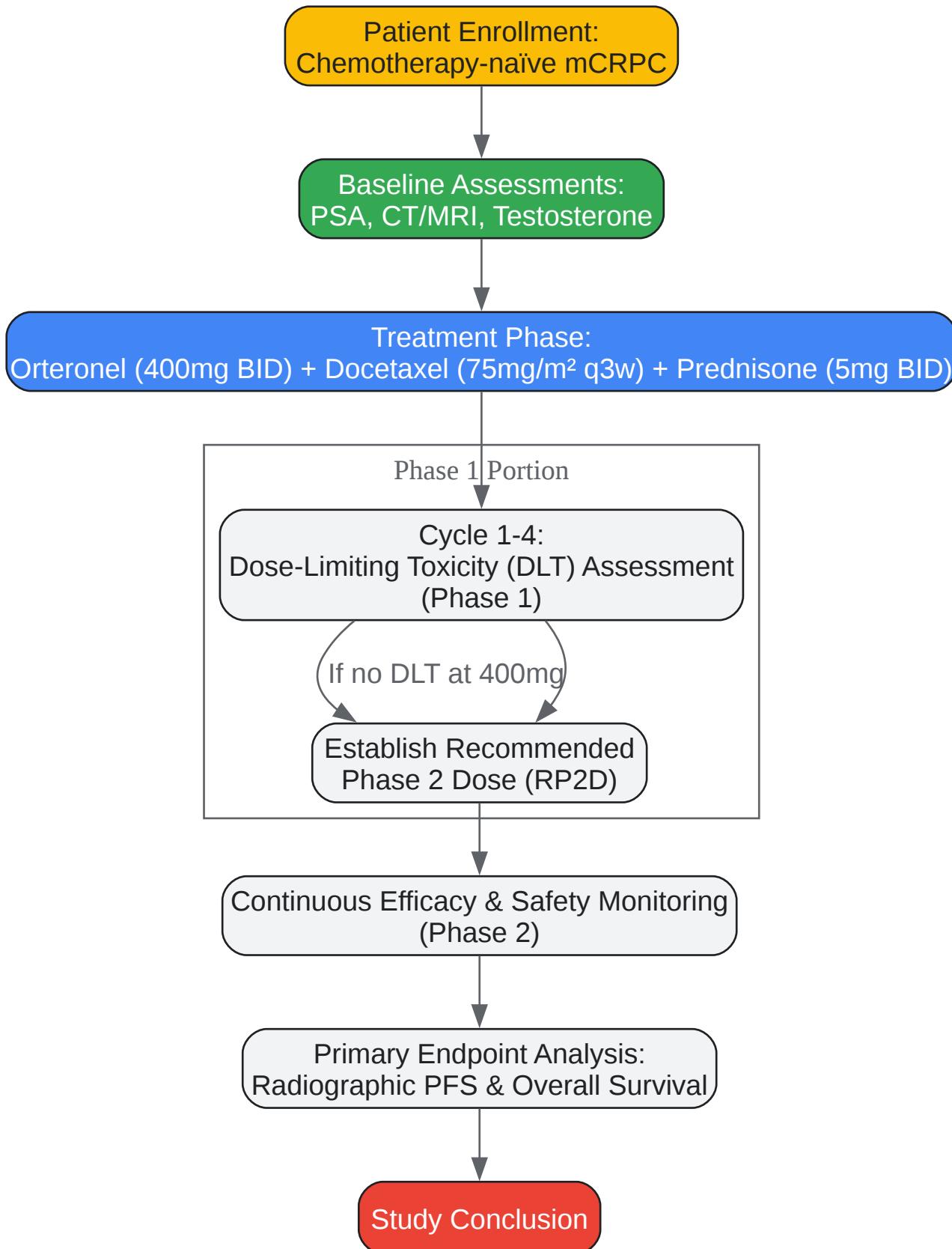
6. Assessments and Endpoints

- **Efficacy:**
 - **PSA Response:** Measured every cycle. PSA progression defined per consensus guidelines.
 - **Radiographic Tumor Assessment:** Performed at baseline and every 3 cycles using CT/MRI. Evaluated using RECIST 1.1 criteria [1].
 - **Radiographic PFS:** Time from randomization to radiographic disease progression or death.
- **Pharmacodynamics:**
 - Measurement of serum androgen levels (e.g., testosterone, DHEA-S) at baseline and periodically during treatment to confirm target engagement [1] [2].
- **Safety:**
 - Continuous monitoring, with adverse events graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) [1].

Scientific Rationale and Workflow

Orteronel is an investigational, non-steroidal, oral inhibitor that selectively targets the 17,20-lyase activity of the CYP17A1 enzyme [3]. This enzyme is crucial for the production of androgens in the testes, adrenal glands, and within the prostate cancer tumors themselves. By inhibiting 17,20-lyase, **Orteronel** more selectively blocks the synthesis of androgens (like DHEA) that fuel prostate cancer growth, with a lesser direct effect on cortisol synthesis compared to abiraterone [3] [4]. Docetaxel, a cytotoxic chemotherapy, works by stabilizing microtubules, disrupting cell division, and also has been shown to impair androgen receptor signaling [1]. The combination aims to simultaneously attack the cancer through two complementary mechanisms: profound androgen suppression and direct cytotoxic cell kill.

The workflow of a clinical study investigating this combination can be summarized as follows:



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Important Clinical Considerations

- **Discontinued Development:** Despite showing activity in early-phase trials, the development of **Orteronel** was halted after two large Phase III trials (ELM-PC 4 and ELM-PC 5) in mCRPC failed to demonstrate a statistically significant improvement in overall survival compared to placebo, which was the primary endpoint [3] [4].
- **Safety Profile:** The combination with docetaxel showed a manageable toxicity profile. The dose-limiting toxicity observed was **febrile neutropenia** [1] [2]. Other common adverse events are listed in Table 2.
- **Comparison with Other Therapies:** **Orteronel**'s key differentiator was its higher selectivity for 17,20-lyase over 17 α -hydroxylase compared to abiraterone, potentially leading to less disruption of cortisol synthesis [3]. However, prednisone was still co-administered in clinical trials to mitigate the risk of adrenal insufficiency and because the control arms included it [3] [4].

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